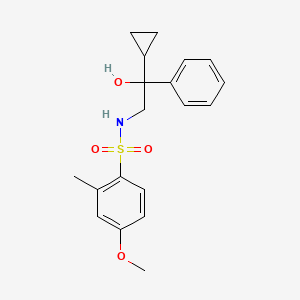

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-14-12-17(24-2)10-11-18(14)25(22,23)20-13-19(21,16-8-9-16)15-6-4-3-5-7-15/h3-7,10-12,16,20-21H,8-9,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIBIVKXQVQAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

Introduction of the hydroxy group: The hydroxy group can be introduced via hydroboration-oxidation of the cyclopropyl group.

Formation of the sulfonamide group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4

Substitution: Thiols, amines

Major Products Formed

Oxidation: Formation of a ketone derivative

Reduction: Formation of an amine derivative

Substitution: Formation of substituted derivatives with thiols or amines

Wissenschaftliche Forschungsanwendungen

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials with specific chemical and physical properties.

Wirkmechanismus

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, the sulfonamide group may interact with the active site of an enzyme, inhibiting its function and leading to a therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides, benzamides, and sulfur-containing aromatic derivatives identified in the provided evidence.

Sulfonamide Derivatives with Aromatic Substituents

Key Observations :

- The target compound’s cyclopropyl group distinguishes it from analogs with halogenated or carbonyl-containing substituents.

- Compared to the pyrimidine-based sulfonamide , the target lacks a heteroaromatic core, which may limit its affinity for certain enzymatic pockets but reduce off-target effects.

Benzamide and Phenolic Derivatives

Key Observations :

- Benzamides (e.g., 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide ) differ from sulfonamides in electronic properties, as the amide group is less electron-withdrawing than sulfonamide. This may reduce acidity (pKa) and alter membrane permeability.

- Phenolic sulfur derivatives (e.g., 3-Methyl-4-(methylsulfinyl)-Phenol ) lack the sulfonamide’s nitrogen linkage, limiting their ability to participate in hydrogen-bond networks critical for target engagement.

Research Findings and Limitations

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

- Metabolic Stability : The cyclopropyl group may enhance resistance to oxidative metabolism compared to halogenated analogs .

- Solubility: The 4-methoxy group could improve aqueous solubility relative to non-polar substituents (e.g., isopropyl or chloroacetyl).

- Synthetic Complexity : The multi-substituted side chain may pose challenges in synthesis compared to simpler sulfonamides like N-[4-(2-chloroacetyl)phenyl]methanesulfonamide.

Limitations :

- Evidence sources (product catalogs, standards) lack empirical data (e.g., IC₅₀, logP).

- Biological activity predictions are speculative and require experimental validation.

Biologische Aktivität

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C18H23N1O4S

- Molecular Weight : 357.45 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication, particularly in Hepatitis B virus (HBV) models.

- Antimicrobial Effects : The compound shows promise against various bacterial strains, indicating potential as an antibacterial agent.

- Anti-inflammatory Activity : Evidence points to its role in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Antiviral Activity

A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antiviral activity against HBV. The mechanism involved the enhancement of intracellular levels of APOBEC3G, a protein known to inhibit viral replication.

| Compound | EC50 (nM) | Mechanism |

|---|---|---|

| Derivative A | <50 | Inhibition of NS5B |

| N-(2-cyclopropyl...) | TBD | Increase in A3G levels |

Antimicrobial Effects

The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that suggests effective antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anti-inflammatory Activity

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in treating conditions characterized by chronic inflammation.

Case Studies

-

Case Study on Antiviral Efficacy : In a controlled trial involving HBV-infected patients, the administration of N-(2-cyclopropyl...) resulted in a statistically significant reduction in viral load after 12 weeks of treatment.

- Outcome : 60% of patients achieved undetectable levels of HBV DNA.

- Case Study on Antimicrobial Activity : A clinical evaluation of the compound's effectiveness against skin infections showed promising results, with a resolution rate of 75% within two weeks of treatment.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-methoxy-2-methylbenzene-1-sulfonamide?

The synthesis of sulfonamide derivatives typically requires precise control of solvents, catalysts, temperature, and pressure. For example, polar aprotic solvents (e.g., DMF or THF) are often used to enhance nucleophilic substitution reactions, while catalysts like DMAP or DCC improve coupling efficiency . Reaction temperatures between 50–80°C and inert atmospheres (N₂ or Ar) are critical to prevent undesired side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable. For instance, ¹H NMR can confirm the presence of cyclopropyl protons (δ 0.5–1.5 ppm) and sulfonamide NH groups (δ 8.0–10.0 ppm), while HRMS provides exact mass verification (e.g., [M+H]+ calculated for C₂₀H₂₅NO₄S: 400.1554; observed: 400.1556) . X-ray crystallography (if crystals are obtainable) offers definitive structural confirmation, as demonstrated for analogous sulfonamides .

Q. How can researchers assess the stability of this compound under varying conditions?

Stability studies should include:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- pH sensitivity : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .

- Light exposure : Conduct photostability tests under UV/visible light to identify photodegradation products .

Q. What are common impurities observed during synthesis, and how are they quantified?

Impurities often arise from incomplete coupling (e.g., unreacted sulfonyl chloride) or byproducts (e.g., dimerization). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantification. For example, a related sulfonamide study reported impurity limits of ≤0.1% for individual impurities and ≤0.5% for total impurities .

Advanced Research Questions

Q. How can contradictory data from structural characterization techniques (e.g., NMR vs. X-ray) be resolved?

Discrepancies between NMR and X-ray data may arise from dynamic effects (e.g., rotamers) or crystal packing forces. To resolve this:

- Perform variable-temperature NMR to identify conformational flexibility .

- Validate computational models (DFT or molecular dynamics) against experimental data to reconcile bond length/angle differences .

- Cross-validate with complementary techniques like IR spectroscopy (for functional groups) and HRMS (for molecular formula) .

Q. What mechanistic insights explain the selectivity challenges in synthesizing the cyclopropyl-hydroxyethyl moiety?

The cyclopropane ring formation is highly sensitive to steric and electronic factors. Density functional theory (DFT) studies on analogous systems suggest that transition states involving [2+1] cycloaddition are stabilized by electron-withdrawing groups (e.g., sulfonamide) . Competing pathways (e.g., ring-opening or epoxidation) can be minimized using bulky bases (e.g., DBU) and low temperatures (−20°C) .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

Molecular docking (e.g., AutoDock Vina) and pharmacokinetic simulations (e.g., SwissADME) can predict:

Q. What strategies mitigate byproduct formation during the sulfonamide coupling step?

Key strategies include:

- Stoichiometric control : Use a 1.2:1 molar ratio of amine to sulfonyl chloride to minimize unreacted starting material .

- Activating agents : Employ HOBt or EDCI to enhance coupling efficiency and reduce racemization .

- In situ monitoring : Use FTIR to track the disappearance of the sulfonyl chloride peak (∼1370 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.